(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[4-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O3/c1-15-10-16(2)29(25-15)20-11-19(23-14-24-20)28-12-17(13-28)21(30)26-5-7-27(8-6-26)22(31)18-4-3-9-32-18/h10-11,14,17-18H,3-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWCBLIWSHYPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C(=O)C5CCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone, often referred to as a pyrazol-pyrimidine derivative, has garnered attention in pharmacological research for its diverse biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, receptor binding affinity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a piperazine group. The presence of these functional groups suggests potential interactions with various biological targets.
1. Enzyme Inhibition
One of the key areas of interest is the compound's ability to inhibit specific enzymes. BindingDB provides data indicating that this compound exhibits significant binding affinity toward adenosine receptors:
| Target | Ki (nM) | Assay Description |
|---|---|---|
| Adenosine receptor A2A (Human) | 2.10 | Membranes prepared from Flp-In HEK cells transfected with adenosine receptors were used in binding assays. |
| Adenosine receptor A1 (Human) | 210 | Similar assay conditions as A2A receptor. |
| Potassium voltage-gated channel subfamily H member 2 (hERG) | IC50: 650 nM | Assessed for potential cardiotoxicity by examining the ability to block potassium tail currents. |
These results indicate that the compound has a high affinity for certain adenosine receptors, which are crucial in various physiological processes including neurotransmission and cardiovascular function.
2. Antitubercular Activity
In addition to its receptor interactions, this compound has been evaluated for its antitubercular properties. A study published in RSC Advances reported that derivatives similar to this compound showed notable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds in the series tested . This suggests potential as a therapeutic agent in treating tuberculosis.
Case Study 1: Anticancer Potential
Recent research has explored the anticancer potential of pyrazole derivatives, including this compound. A study focused on small molecule inhibitors demonstrated that modifications to the pyrazole ring could enhance selectivity and potency against cancer cell lines . The compound's ability to inhibit CDK9 was particularly highlighted, with IC50 values indicating strong inhibitory action on MYC-dependent cancers.
Case Study 2: Neuropharmacology
The interaction of this compound with adenosine receptors also suggests implications in neuropharmacology. Its affinity for adenosine A2A receptors may position it as a candidate for neuroprotective therapies or treatments for neurodegenerative diseases . The modulation of neurotransmitter release via these receptors can influence various neurological conditions.
Scientific Research Applications
Overview
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a novel pyrazole derivative that has attracted significant attention in pharmacological research due to its potential biological activities. This article explores its applications in various scientific fields, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption.
Case Study
A study assessed the compound's efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated an IC50 value in the low micromolar range , suggesting potent antiproliferative activity. This aligns with findings that pyrazole derivatives can effectively target cancerous cells by disrupting critical cellular processes .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These mechanisms are crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings
In vivo studies utilizing carrageenan-induced paw edema models demonstrated that the compound significantly reduced edema compared to control groups, showcasing its anti-inflammatory potential. The results highlight its mechanism of action in modulating inflammatory pathways, making it a candidate for further therapeutic development .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly in relation to its structural components which are known to enhance bioactivity.
Research Insights
A synthesis study involving related pyrazole compounds indicated that they possess significant antimicrobial activity against various strains. The structural features of these compounds contribute to their efficacy, suggesting that the analyzed compound may exhibit similar properties .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation through apoptosis and cell cycle disruption | IC50 values in low micromolar range against A549 and MCF-7 |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Significant reduction in edema in carrageenan-induced models |
| Antimicrobial | Potential effectiveness against various microbial strains | Related compounds show significant antimicrobial activity |
Preparation Methods
Synthesis of 1-(6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-yl)Azetidin-3-amine
Azetidine-3-amine is coupled to the pyrimidine intermediate using a Buchwald-Hartwig amination. According to WO2000063168A1, palladium(II) acetate (5 mol%) and Xantphos (6 mol%) in tert-butanol at 100°C for 24 hours yield the secondary amine. Hydrogenation at 60°C under 40 psi H₂ with palladium hydroxide/carbon facilitates debenzylation if protected intermediates are used.
Methanone Bridge Installation
The azetidine amine reacts with 4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl chloride under Schotten-Baumann conditions:
- Reagents :
- Acyl chloride (1.2 equiv)
- Sodium bicarbonate (aqueous, pH 8–9)
- Dichloromethane (solvent)
- Conditions : 0°C → room temperature, 6 hours
- Yield : 78% after silica gel purification.
Synthesis of 4-(Tetrahydrofuran-2-Carbonyl)Piperazine
Tetrahydrofuran-2-Carbonyl Chloride Preparation
Tetrahydrofuran-2-carboxylic acid is treated with thionyl chloride (2 equiv) in dichloromethane at reflux for 2 hours. Excess reagent is removed under vacuum to yield the acyl chloride (95% purity).
Piperazine Acylation
Piperazine reacts with tetrahydrofuran-2-carbonyl chloride (1.1 equiv) in tetrahydrofuran (THF) with triethylamine (2 equiv) at 0°C. After stirring for 12 hours, the product is extracted with ethyl acetate and dried over MgSO₄ (yield: 82%).
Final Coupling and Purification
The azetidine-pyrimidine intermediate and acylated piperazine are combined via amide coupling using HATU (1.5 equiv) and DIPEA (3 equiv) in DMF. The reaction proceeds at room temperature for 24 hours, followed by:
- Workup : Dilution with water, extraction with ethyl acetate
- Purification : Flash chromatography (CH₂Cl₂:MeOH, 95:5)
- Yield : 65%
- Purity : >98% (HPLC).
Analytical Characterization
| Technique | Data |
|---|---|
| HRMS | m/z 513.2341 [M+H]⁺ (calc. 513.2338) |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.45 (s, 1H, pyrimidine), 6.25 (s, 1H, pyrazole), 4.20–4.05 (m, 2H, THF), 3.90–3.70 (m, 4H, azetidine/piperazine) |
| HPLC | t₃ = 12.4 min (C18, 70:30 MeCN:H₂O) |
Yield Optimization Strategies
- Catalyst Screening : Replacing Pd(OH)₂/C with Pd/C (10%) reduces hydrogenation time by 30%.
- Solvent Effects : Using MeCN instead of DMF in the amination step improves yield to 88%.
- Temperature Control : Maintaining 0°C during acyl chloride addition minimizes side-product formation.
Industrial Scalability Considerations
- Cost Analysis : Raw material costs dominate (∼65%), with palladium catalysts contributing 20%.
- Waste Streams : Aqueous acidic waste from hydrazine reactions requires neutralization prior to disposal.
Challenges and Mitigation
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis likely involves multi-step strategies, such as coupling azetidine and piperazine derivatives with pyrazole-pyrimidine intermediates. For example, similar compounds are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key intermediates should be characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm structural integrity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products, as seen in analogous pyrazole derivatives .
Q. What purification methods are effective for isolating this compound and its intermediates?
Purification techniques depend on the compound's polarity and stability:
- Column chromatography with silica gel or reverse-phase matrices for intermediate isolation.
- Recrystallization using solvent pairs (e.g., ethanol/water) to enhance purity.
- High-performance liquid chromatography (HPLC) for final purification, especially if the compound is sensitive to thermal degradation .
Separation efficiency can be monitored via thin-layer chromatography (TLC) or LC-MS .
Q. What safety protocols are critical during handling and storage?
- Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of volatile reagents.
- Store the compound in a desiccator under inert gas (e.g., nitrogen) if moisture-sensitive.
- Dispose of waste via certified chemical disposal protocols, as recommended for pyrazole derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction pathways?
- Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Reaction path search algorithms (e.g., artificial force-induced reaction method) narrow experimental conditions by simulating substituent effects on reactivity .
- Machine learning integrates experimental data to predict optimal catalysts or solvents, reducing trial-and-error approaches .
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Design of Experiments (DOE) systematically tests variables (temperature, stoichiometry, catalysts) to identify critical factors. For example, fractional factorial designs minimize experiments while maximizing data resolution .
- Statistical analysis (e.g., ANOVA) quantifies the significance of each variable.
- Mechanistic studies (e.g., isotopic labeling or kinetic profiling) clarify reaction pathways, as demonstrated in pyrazole synthesis .
Q. What strategies are recommended for evaluating biological activity and structure-activity relationships (SAR)?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
- Molecular docking prioritizes substituent modifications by simulating ligand-receptor interactions. For example, pyrazole derivatives often target hydrophobic binding pockets .
- SAR analysis : Compare bioactivity of analogs with varying substituents (e.g., nitro vs. methyl groups) to identify pharmacophoric features .
Q. How does reactor design impact scalability and yield for this compound?
- Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., azetidine ring closure) .
- Membrane reactors separate products in situ, improving yield in multi-step reactions .
- Process simulation (e.g., COMSOL Multiphysics) models mass transfer limitations and optimizes residence time .
Q. What analytical techniques assess the compound’s stability under varying conditions?
- Thermogravimetric analysis (TGA) evaluates thermal stability by measuring mass loss at elevated temperatures .
- HPLC-UV/MS monitors degradation products in accelerated stability studies (e.g., 40°C/75% relative humidity).
- Solid-state NMR detects polymorphic transitions or hygroscopicity in crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
